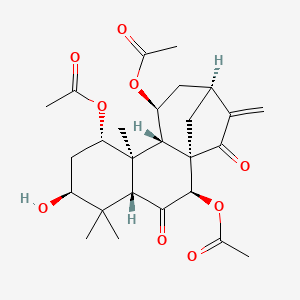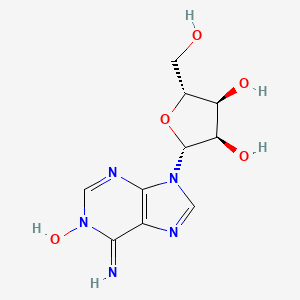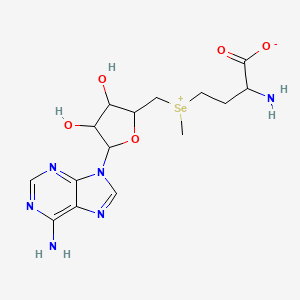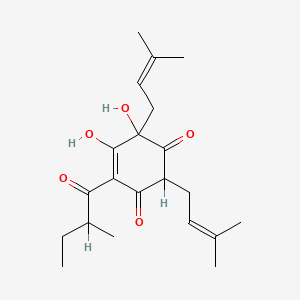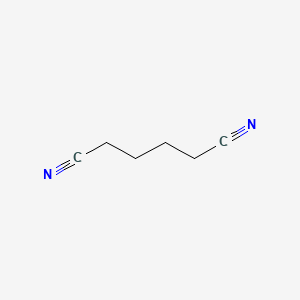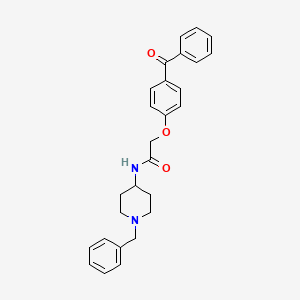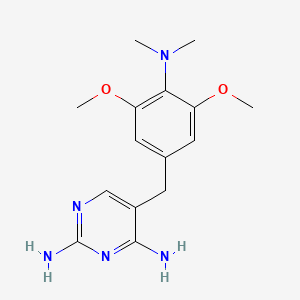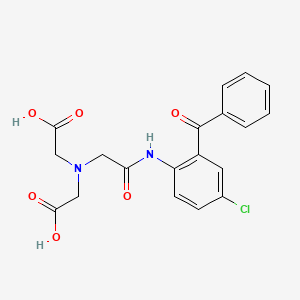
Arclofenin
Übersicht
Beschreibung
Arclofenin ist eine chemische Verbindung mit der Summenformel C19H17ClN2O6. Sie gehört zur Klasse der Benzophenone und ist bekannt für ihre vielfältigen Anwendungen in der wissenschaftlichen Forschung und Industrie. Die Verbindung zeichnet sich durch ihre komplexe Struktur aus, die eine Benzoylgruppe, eine Chlora-nilinogruppe und eine Carboxymethylaminogruppe umfasst.
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: this compound wird durch eine Reihe chemischer Reaktionen mit Nitrilotriessigsäure synthetisiert. Der Prozess beginnt mit der Reaktion von Nitrilotriessigsäure mit geeigneten Reagenzien, um die Zwischenprodukte zu bilden, die dann weiter zu this compound umgesetzt werden. Die spezifischen Reaktionsbedingungen, wie Temperatur, Druck und Katalysatoren, werden sorgfältig gesteuert, um die gewünschte Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von this compound chemische Reaktoren im großen Maßstab und fortschrittliche Reinigungsverfahren. Der Prozess ist optimiert, um die Effizienz zu maximieren und Abfall zu minimieren. Der Einsatz von automatisierten Systemen und kontinuierlicher Überwachung gewährleistet eine gleichbleibende Qualität und die Einhaltung der Sicherheitsstandards.
Wissenschaftliche Forschungsanwendungen
Arclofenin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie eingesetzt.
Biologie: Wird in Studien zur Enzyminhibition und Protein-Protein-Wechselwirkungen eingesetzt.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen und als Diagnoseinstrument.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung bindet an bestimmte Enzyme und Rezeptoren, moduliert ihre Aktivität und führt zu verschiedenen biologischen Wirkungen. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Arclofenin is synthesized through a series of chemical reactions involving nitrilotriacetic acid. The process begins with the reaction of nitrilotriacetic acid with appropriate reagents to form the intermediate compounds, which are then further reacted to produce this compound. The specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste. The use of automated systems and continuous monitoring ensures consistent quality and compliance with safety standards.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Arclofenin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu verschiedenen Oxidationsprodukten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.
Reduktion: Die Verbindung kann reduziert werden, um spezifische reduzierte Formen zu liefern.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation verschiedene Carbonsäuren liefern, während die Reduktion Alkohole oder Amine erzeugen kann.
Wirkmechanismus
The mechanism of action of arclofenin involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Arclofenin kann mit anderen Benzophenonderivaten verglichen werden, wie zum Beispiel:
Benzophenon: Eine einfachere Verbindung mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen Anwendungen.
Alclofenac: Ein weiteres Benzophenonderivat mit entzündungshemmenden Eigenschaften.
Einzigartigkeit: Die einzigartige Kombination von funktionellen Gruppen von this compound und seine spezifische Reaktivität machen es von anderen ähnlichen Verbindungen ab. Seine Vielseitigkeit in verschiedenen chemischen Reaktionen und Anwendungen hebt es im Bereich der wissenschaftlichen Forschung hervor .
Eigenschaften
IUPAC Name |
2-[[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O6/c20-13-6-7-15(14(8-13)19(28)12-4-2-1-3-5-12)21-16(23)9-22(10-17(24)25)11-18(26)27/h1-8H,9-11H2,(H,21,23)(H,24,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDLMFOYXOFYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236112 | |
| Record name | Arclofenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87071-16-7 | |
| Record name | Arclofenin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087071167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arclofenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARCLOFENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN145A0SVL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




